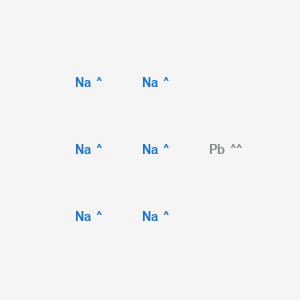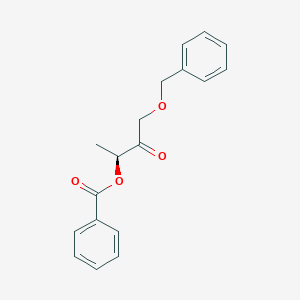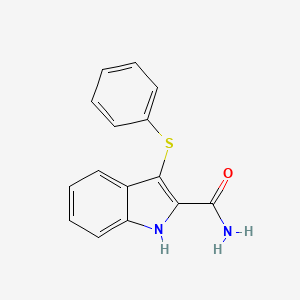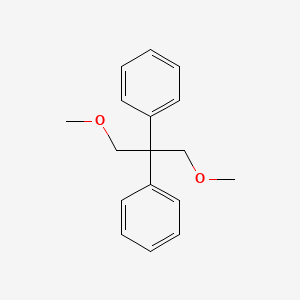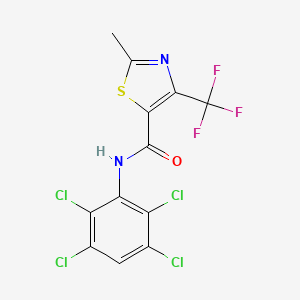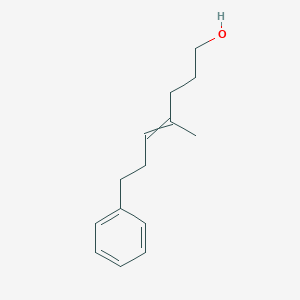
4-Methyl-7-phenylhept-4-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-7-phenylhept-4-en-1-ol is an organic compound with the molecular formula C14H20O It is characterized by the presence of a phenyl group attached to a heptene chain with a hydroxyl group at the first carbon position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-7-phenylhept-4-en-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-7-phenylhept-4-en-1-al with a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to produce the desired alcohol. The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of the corresponding aldehyde using a palladium or platinum catalyst. This method is advantageous due to its scalability and efficiency in producing high yields of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-7-phenylhept-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form saturated alcohols using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a metal catalyst
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: 4-Methyl-7-phenylhept-4-en-1-one (ketone), 4-Methyl-7-phenylhept-4-en-1-al (aldehyde)
Reduction: 4-Methyl-7-phenylheptan-1-ol (saturated alcohol)
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
4-Methyl-7-phenylhept-4-en-1-ol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Methyl-7-phenylhept-4-en-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with various biological molecules, potentially affecting their function. Additionally, the phenyl group may interact with hydrophobic regions of proteins or other macromolecules, influencing their activity.
Comparaison Avec Des Composés Similaires
4-Methyl-7-phenylhept-4-en-1-ol can be compared with similar compounds such as:
4-Methyl-7-phenylheptan-1-ol: A saturated analog with similar structural features but lacking the double bond.
4-Methyl-7-phenylhept-4-en-1-one: An oxidized form with a ketone group instead of a hydroxyl group.
4-Methyl-7-phenylhept-4-en-1-al: An aldehyde analog with similar structural features but with an aldehyde group.
The uniqueness of this compound lies in its combination of a phenyl group, a double bond, and a hydroxyl group, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
162085-15-6 |
|---|---|
Formule moléculaire |
C14H20O |
Poids moléculaire |
204.31 g/mol |
Nom IUPAC |
4-methyl-7-phenylhept-4-en-1-ol |
InChI |
InChI=1S/C14H20O/c1-13(8-6-12-15)7-5-11-14-9-3-2-4-10-14/h2-4,7,9-10,15H,5-6,8,11-12H2,1H3 |
Clé InChI |
FZCDEWMVNASJSU-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC1=CC=CC=C1)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


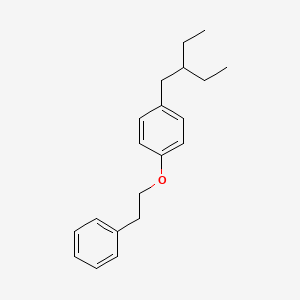
![{[1-(4-Fluorophenyl)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14279231.png)
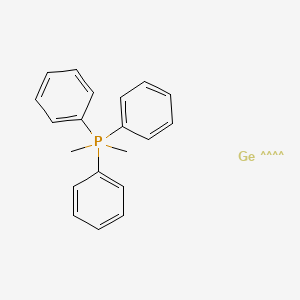
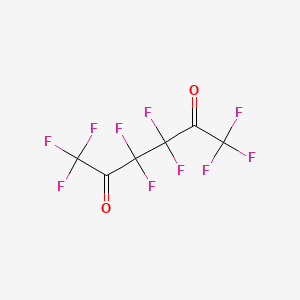
![2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanehydrazide](/img/structure/B14279243.png)
![4-{2-[4-(Pentyloxy)phenyl]pyrimidin-5-YL}phenol](/img/structure/B14279248.png)
![1-[Dimethyl(phenyl)silyl]hexan-1-OL](/img/structure/B14279264.png)
